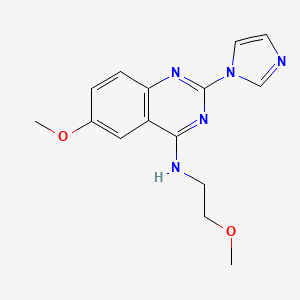
4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with an imidazole ring and methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: Starting with a suitable benzene derivative, the quinazoline core is constructed through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Imidazole Ring: The imidazole ring is introduced via nucleophilic substitution reactions, often using imidazole derivatives and appropriate leaving groups.
Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Final Assembly: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline
- 2-chloro-4-(2-ethyl-1H-imidazol-1-yl)quinazoline
Uniqueness
Compared to similar compounds, 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of methoxy groups and the specific positioning of the imidazole ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
548735-65-5 |
|---|---|
Fórmula molecular |
C15H17N5O2 |
Peso molecular |
299.33 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine |
InChI |
InChI=1S/C15H17N5O2/c1-21-8-6-17-14-12-9-11(22-2)3-4-13(12)18-15(19-14)20-7-5-16-10-20/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,18,19) |
Clave InChI |
LNSWDTFYXQGHQZ-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=NC(=NC2=C1C=C(C=C2)OC)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


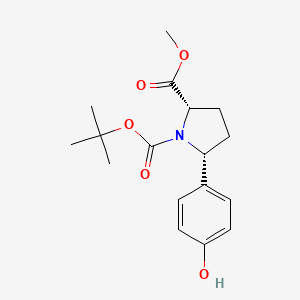

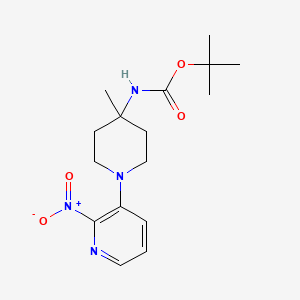

![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)

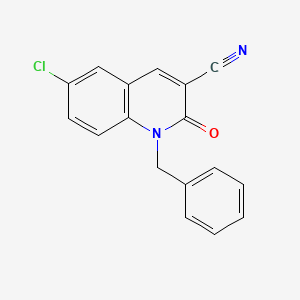
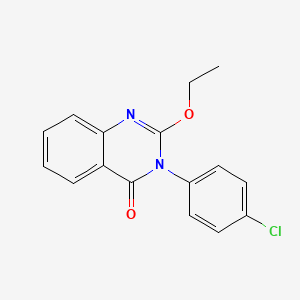
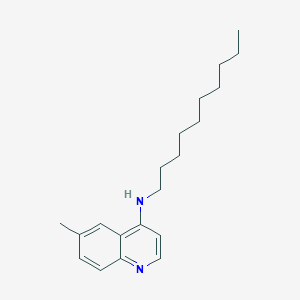
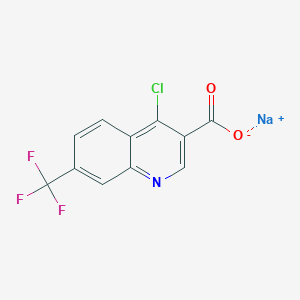
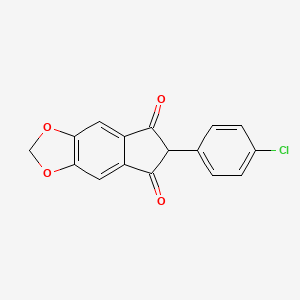
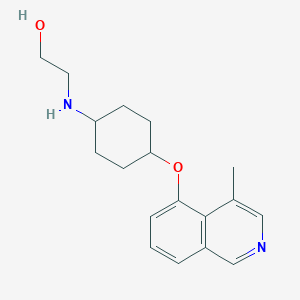
![4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11833188.png)
![tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11833190.png)
